Methyl 3-(acetylamino)-6-nitro-4-(phenylsulfanyl)-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-(acetylamino)-6-nitro-4-(phenylsulfanyl)-1-benzothiophene-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiophene core substituted with acetylamino, nitro, and phenylsulfanyl groups, as well as a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(acetylamino)-6-nitro-4-(phenylsulfanyl)-1-benzothiophene-2-carboxylate typically involves multiple steps, including the formation of the benzothiophene core, followed by the introduction of various substituents. Common synthetic routes may involve:
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of Substituents: The acetylamino, nitro, and phenylsulfanyl groups can be introduced through various substitution reactions, often involving reagents such as acetic anhydride, nitric acid, and phenylsulfanyl chloride.
Esterification: The carboxylate ester can be formed through esterification reactions using methanol and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(acetylamino)-6-nitro-4-(phenylsulfanyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The phenylsulfanyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-(acetylamino)-6-nitro-4-(phenylsulfanyl)-1-benzothiophene-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s various functional groups may allow it to bind to active sites or interfere with biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Azithromycin Related Compound H: Contains an acetylamino group and a phenylsulfanyl group, similar to Methyl 3-(acetylamino)-6-nitro-4-(phenylsulfanyl)-1-benzothiophene-2-carboxylate.
2-(3-Acetylamino-2,2-dimethylcyclobutyl)-methyl-4(3H)-quinazolinones: Contains an acetylamino group and a complex ring structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and the benzothiophene core, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 3-acetamido-6-nitro-4-phenylsulfanyl-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S2/c1-10(21)19-16-15-13(26-12-6-4-3-5-7-12)8-11(20(23)24)9-14(15)27-17(16)18(22)25-2/h3-9H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGUMYYCACORKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SC2=C1C(=CC(=C2)[N+](=O)[O-])SC3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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